molecular formula C19H19NO5 B11953395 (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid CAS No. 7149-88-4

(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid

Cat. No.: B11953395
CAS No.: 7149-88-4
M. Wt: 341.4 g/mol
InChI Key: RIQYZGLBZDWGJX-LFIBNONCSA-N
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Description

(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is an organic compound with a complex structure It features a benzoylamino group, a dimethoxy-methylphenyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group. The final step involves the formation of the propenoic acid moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the context, but typically involve binding to the target molecule and modulating its function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.

    (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-ethylphenyl)-2-propenoic acid: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

What sets (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7149-88-4

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(E)-2-benzamido-3-(2,4-dimethoxy-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H19NO5/c1-12-9-14(24-2)10-17(25-3)15(12)11-16(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-11+

InChI Key

RIQYZGLBZDWGJX-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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